

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-methoxy-3-nitrobenzene*

Cat. No.: *B505902*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **1-Bromo-2-methoxy-3-nitrobenzene**, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Identifiers

1-Bromo-2-methoxy-3-nitrobenzene, also known as 2-Bromo-6-nitroanisole, is an organic compound with a substituted benzene ring.^[1] Its structure features a bromine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to the benzene core.

Identifier	Value
IUPAC Name	1-Bromo-2-methoxy-3-nitrobenzene
Synonyms	2-Bromo-6-nitroanisole, 2-Bromo-6-nitrophenyl methyl ether, 3-Bromo-2-methoxynitrobenzene
CAS Number	98775-19-0[1]
Molecular Formula	C ₇ H ₆ BrNO ₃ [1]
Molecular Weight	232.03 g/mol [2]
InChI	1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
InChIKey	YAYBLVOBUIXMQY-UHFFFAOYSA-N
SMILES	COc1c(Br)cccc1--INVALID-LINK--[O-]

Physicochemical Properties

This compound is typically a pale yellow to yellow or brown solid at room temperature.[3] It exhibits moderate solubility in organic solvents like ethanol and acetone and is less soluble in water due to its hydrophobic aromatic nature.

Property	Value	Source(s)
Appearance	Pale yellow to yellow solid/powder	[1][3]
Melting Point	62-68 °C	[4]
Boiling Point	296.4 ± 20.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	133.1 ± 21.8 °C	[1]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[3]
Refractive Index	1.581	[3][4]
Purity (Assay)	≥98.0% to ≥99.0%	[3][4]

Synthesis

The most common and efficient synthesis of **1-Bromo-2-methoxy-3-nitrobenzene** is through the O-alkylation of 2-Bromo-6-nitrophenol.[4] This reaction typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol

Materials:

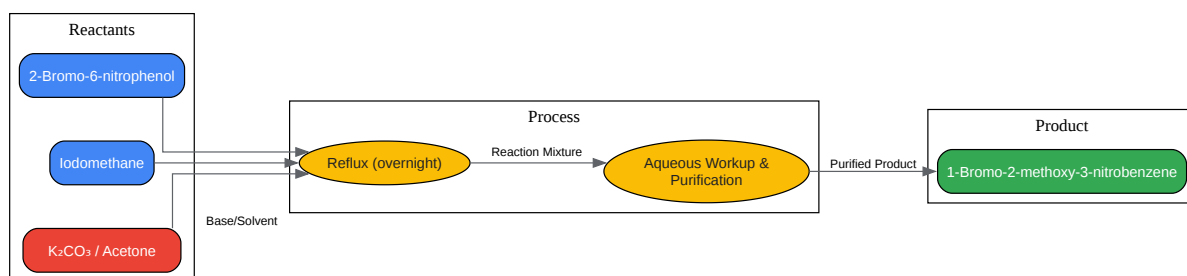
- 2-Bromo-6-nitrophenol
- Iodomethane (Methyl Iodide)
- Potassium Carbonate (K₂CO₃)
- Acetone
- Ethyl acetate
- Saturated brine solution

- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.
- Add iodomethane (2.0 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with stirring.^[5]
- Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the mixture to room temperature and filter to remove solid residues.
- Wash the filter cake with ethyl acetate.
- Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-bromo-2-methoxy-3-nitrobenzene** as a yellow solid.^[5]

Yields for this process are typically high, often exceeding 90%.^[4]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Bromo-2-methoxy-3-nitrobenzene**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key technique for confirming the structure of **1-Bromo-2-methoxy-3-nitrobenzene**.

¹ H-NMR Data (300 MHz, DMSO-d ₆)	
Chemical Shift (δ, ppm)	Assignment
3.92 (s, 3H)	-OCH ₃ protons
7.32 (d, 1H, J = 8.1 Hz)	Aromatic proton
7.94-8.03 (m, 2H)	Aromatic protons

Source:[5]

Note: In CDCl₃, the methoxy protons typically appear as a singlet at approximately 4.02 ppm.
[4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks for the molecular ion ($[M]^+$ and $[M+2]^+$) in a nearly 1:1 ratio, corresponding to the ^{79}Br and ^{81}Br isotopes.

Predicted Mass Spectrometry Fragmentation	
m/z (for ^{79}Br isotope)	Fragment Description
232	Molecular Ion $[M]^+$
234	Isotopic Molecular Ion $[M+2]^+$ (for ^{81}Br)
233	Protonated Molecular Ion $[M+H]^+$
235	Isotopic Protonated Molecular Ion $[M+H+2]^+$ (for ^{81}Br)
186	Loss of a nitro group $[M-\text{NO}_2]^+$
217	Loss of a methyl radical from the methoxy group $[M-\text{CH}_3]^+$

Source:[4]

An electrospray ionization (ESI) mass spectrum may show a peak at m/z 234, corresponding to $[M+H]^+$. [6]

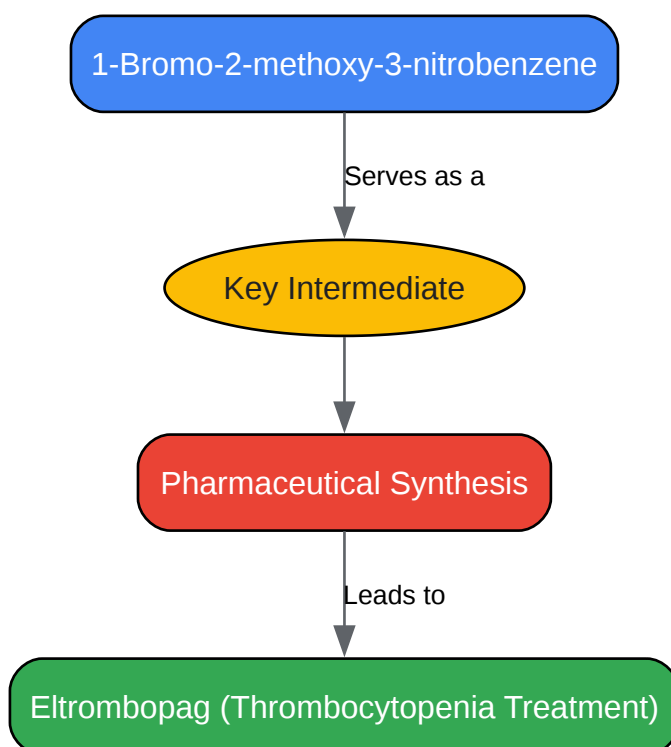
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Bromo-2-methoxy-3-nitrobenzene** is expected to show characteristic absorption bands for the nitro, methoxy, and aromatic groups.

Expected FT-IR Absorption Bands	
Wavenumber (cm ⁻¹)	Vibrational Mode
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (methoxy group)
~1600-1585, ~1500-1400	Aromatic C=C stretching
~1530 and ~1350	Asymmetric and symmetric NO ₂ stretching
~1250-1000	C-O stretching (methoxy group)
Below 1000	C-Br stretching and C-H out-of-plane bending

Applications in Drug Development

1-Bromo-2-methoxy-3-nitrobenzene is a crucial intermediate in the synthesis of Eltrombopag. [1][3] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts). [1] The specific arrangement of the bromo, methoxy, and nitro groups on the benzene ring allows for its participation in complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the Eltrombopag molecule. [1]



[Click to download full resolution via product page](#)

Caption: Role of **1-Bromo-2-methoxy-3-nitrobenzene** in synthesis.

Safety and Handling

1-Bromo-2-methoxy-3-nitrobenzene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of **1-Bromo-2-methoxy-3-nitrobenzene** for its application in research and development. For further details, consulting the cited literature and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 1-Bromo-2-methoxy-3-nitrobenzene | 98775-19-0 | FB11150 [biosynth.com]
- 3. 2-Bromo-6-Nitroanisole CAS 98775-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-Bromo-2-methoxy-3-nitrobenzene | 98775-19-0 | Benchchem [benchchem.com]
- 5. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b505902#1-bromo-2-methoxy-3-nitrobenzene-molecular-structure\]](https://www.benchchem.com/product/b505902#1-bromo-2-methoxy-3-nitrobenzene-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com